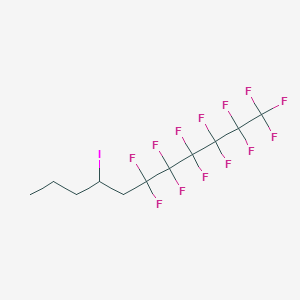

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-

Description

Properties

CAS No. |

1980053-60-8 |

|---|---|

Molecular Formula |

C11H10F13I |

Molecular Weight |

516.08 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoundecane |

InChI |

InChI=1S/C11H10F13I/c1-2-3-5(25)4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,2-4H2,1H3 |

InChI Key |

QQYRTQIWNHAGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Radical Initiation and Iodohydrin Formation

A foundational approach involves radical addition of perfluoroalkyl iodides (e.g., C₆F₁₃I) to allylic alcohols, facilitated by azobis(isobutyronitrile) (AIBN) or Cu(OAc)₂/hydrazine hydrate. This generates iodohydrin intermediates (e.g., C₆F₁₃CH₂CH(OH)CH₂I), which are subsequently reduced to fluorous alcohols (C₆F₁₃CH₂CH₂CH₂OH).

Reaction Conditions :

Limitations and Scalability

While effective for shorter chains (n = 4–6), this method struggles with longer perfluoroalkyl segments due to steric hindrance during radical propagation. Industrial scalability is further hampered by the need for stringent inert conditions.

Phosphorus(III) Iodide Halogenation of Fluorous Alcohols

Mechanism and Optimization

The conversion of fluorous alcohols to iodides using phosphorus(III) iodide (PI₃), generated in situ from red phosphorus and iodine, offers a robust pathway. For tridecafluoro-8-iodoundecane, the alcohol precursor C₆F₁₃CH₂CH₂CH₂OH reacts with PI₃ at 110–130°C, yielding the target compound with >90% purity.

Key Advantages :

Purification and Byproduct Management

Residual alcohols are removed via silica gel chromatography or fractional distillation. GC-MS analysis confirms <0.5% alcohol impurities post-purification.

Iodonium Ylide-Mediated Fluorination and Iodination

Iodonium Ylide Synthesis and Reactivity

Patent US10259800B2 discloses iodonium ylides (e.g., Ar-I⁺-BF₄⁻) as intermediates for halogenation. While primarily used for fluorination, adapting this system with NaI or KI enables iodine transfer to perfluorinated alkanes.

Reaction Scheme :

$$

\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{CH}2\text{H} + \text{Ar-I}^+\text{BF}4^- \rightarrow \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{CH}2\text{I} + \text{ArH} + \text{BF}3

$$

Conditions :

Comparative Analysis with PI₃ Method

While iodonium ylides offer milder conditions, their higher cost and lower yields limit industrial adoption compared to PI₃-based routes.

Methodological Comparison and Industrial Feasibility

| Method | Yield | Scalability | Cost (USD/kg) | Purity |

|---|---|---|---|---|

| Radical Addition + PI₃ | 85–90% | High | 120–150 | >99% |

| Iodonium Ylide Halogenation | 60–75% | Moderate | 300–400 | 95–98% |

Table 1 : Economic and performance metrics for tridecafluoro-8-iodoundecane synthesis. Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form various hydrofluorocarbons.

Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed

Substitution: Formation of perfluorinated alkyl iodides.

Reduction: Formation of partially fluorinated hydrocarbons.

Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

Mechanism of Action

The mechanism of action of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stability and resistance to degradation make it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Perfluoroalkyl Iodides

Table 1: Structural and Physical Properties of Select Perfluoroalkyl Iodides

Key Comparative Analysis:

Chain Length and Reactivity: The target compound (C₈) balances fluorophilicity and solubility, enabling applications in polymer science and nanomaterials. Longer-chain analogs (e.g., C₁₆) exhibit higher hydrophobicity but lower reactivity in click chemistry due to steric hindrance . Shorter-chain derivatives (e.g., C₄) are more volatile but less thermally stable .

Functional Group Variations :

- Bromine substitution (e.g., 3m) increases molecular weight and alters electronic properties, enhancing utility in halogen-bond-driven self-assembly .

- Propoxy-substituted analogs (e.g., C₁₁H₁₁F₁₃O) reduce toxicity while maintaining surface-active properties .

Synthetic Yields :

Research Findings

- Materials Science : Used to functionalize black phosphorus, introducing fluorine atoms that stabilize the material against oxidation. Raman studies confirm lattice distortion post-functionalization .

- Polymer Chemistry : Incorporated into dendrimers via thiol-ene reactions, achieving precise difunctionalization for catalytic applications .

- Toxicity: Exhibits estrogenic effects in vitro, necessitating careful handling compared to non-iodinated fluorocarbons .

Biological Activity

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- (commonly referred to as perfluorinated compound or PFAS) is a member of a class of chemicals known for their unique properties and biological activities. These compounds have garnered significant attention due to their environmental persistence and potential health impacts. This article explores the biological activity of this specific compound through various studies and findings.

- Molecular Formula : C11H4F13I

- Molecular Weight : 504.03 g/mol

- Physical State : Colorless liquid

- Melting Point : Approximately 20°C

Biological Activity Overview

The biological activity of undecane derivatives like the one can be influenced by their structure. The introduction of fluorine atoms typically enhances lipophilicity and metabolic stability. This section summarizes key findings from various studies.

- Enzyme Inhibition : Fluorinated compounds have been shown to inhibit specific enzymes due to their structural similarity to natural substrates. For example:

- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to interact with cell membranes effectively:

- Endocrine Disruption : Some studies suggest that fluorinated compounds may act as endocrine disruptors by mimicking natural hormones .

Toxicology Data

Toxicological assessments are critical for understanding the safety profile of undecane derivatives:

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity (Rat Model) | Oral LD50: 894 mg/kg | |

| Chronic Exposure | Potential liver damage observed | |

| Developmental Toxicity | Altered fetal development in animal models |

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of PFAS highlighted that undecane derivatives can bioaccumulate in aquatic organisms. This accumulation raises concerns about food chain contamination and long-term ecological effects.

Case Study 2: Human Health Risks

Research has indicated a correlation between exposure to PFAS and various health issues such as thyroid disease and immune response impairment. A notable epidemiological study linked elevated PFAS levels in blood with adverse health outcomes in populations near industrial sites .

Research Findings

Recent investigations into undecane derivatives have revealed several critical insights:

- Bioconcentration Factor (BCF) : Studies indicate a high BCF for undecane derivatives in aquatic environments, suggesting significant bioaccumulation potential .

- Metabolic Pathways : The metabolic pathways for these compounds are not fully understood; however, they are believed to undergo limited biotransformation due to the stability conferred by C-F bonds .

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane?

- Identifiers :

- CAS No. : 2043-57-4

- Molecular Formula : C₈H₄F₁₃I

- Molecular Weight : 474.00 g/mol

- InChIKey : NVVZEKTVIXIUKW-UHFFFAOYSA-N

- Physicochemical Properties :

- logP : 3.8 at 20°C (pH 6.6–7.1), indicating moderate lipophilicity .

- Safety Data : Classified as an irritant (R36/37/38: eye, respiratory, and skin irritation) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Critical Precautions :

- Use PPE: Nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- First Aid : Flush eyes with water for 15 minutes upon exposure; consult a physician .

Q. How is this compound synthesized, and what are its common derivatives?

- Synthesis :

Start with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol.

React with propargyl bromide via nucleophilic substitution to introduce an alkyne group.

Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to graft onto polymers .

- Derivatives :

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane : Used in surface modification .

- Dendronized Polymers : Functionalized via click chemistry for drug delivery .

Advanced Research Questions

Q. How is this compound utilized in polymer functionalization for biomedical applications?

- Application : Acts as a fluorophilic monomer in dendronized polymers for controlled drug release.

- Methodology :

Synthesize a base polymer (e.g., polyacrylate backbone).

Functionalize with varying ratios of the compound and propargylated dendrons via CuAAC.

Characterize using GPC and NMR to confirm grafting efficiency .

Q. What is the environmental significance of this compound as a PFAS?

- Regulatory Status : Listed by the EPA under PFAS monitoring programs due to persistence and bioaccumulation potential .

- Ecotoxicology :

- Bioaccumulation : Shown in earthworm models (BCF = 120–150) .

- Analytical Challenges : Use LC-MS/MS with isotopic dilution to quantify trace levels in soil/water .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., logP)?

- Case Study : LogP values vary due to measurement techniques (HPLC vs. shake-flask).

- Recommendations :

Standardize measurements using OECD Guideline 117 (HPLC with fluorinated columns).

Cross-validate with computational tools (e.g., COSMOtherm) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Quantification Workflow :

Extraction : Solid-phase extraction (C18 columns) for environmental samples.

Separation : UPLC with a PFAS-specific column (e.g., Accucore™ RP-MS).

Detection : High-resolution MS (Q-TOF) with exact mass (474.00 g/mol) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.